レボフロキサシン塩酸塩

概要

説明

レボフロキサシン塩酸塩は、フルオロキノロン系薬剤に属する広域スペクトル抗生物質です。 これは、オフロキサシン薬の左旋性異性体であり、急性細菌性副鼻腔炎、肺炎、尿路感染症、慢性細菌性前立腺炎などのさまざまな細菌感染症の治療に使用されます 。 経口錠剤、静脈注射液、点眼薬など、さまざまな形態で入手できます .

科学的研究の応用

Levofloxacin Hydrochloride has a wide range of scientific research applications:

作用機序

レボフロキサシン塩酸塩は、細菌の2つの重要な酵素であるDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌作用を発揮します 。これらの酵素は、細菌のDNAの複製、転写、修復に不可欠です。 これらの酵素を阻害することにより、レボフロキサシン塩酸塩は細菌の細胞分裂を防ぎ、細胞死を引き起こします .

類似化合物:

オフロキサシン: レボフロキサシンが由来するラセミ体.

シプロフロキサシン: 作用機序が類似した別のフルオロキノロン.

モキシフロキサシン: グラム陽性菌に対する活性を高めた第3世代フルオロキノロン.

比較:

レボフロキサシン対オフロキサシン: レボフロキサシンはオフロキサシンのS-(-)エナンチオマーであり、効力が強く、副作用が少ない.

レボフロキサシン対シプロフロキサシン: どちらも作用機序は似ていますが、レボフロキサシンの方がより幅広い活性を持っています.

レボフロキサシン対モキシフロキサシン: モキシフロキサシンはグラム陽性菌に対してより高い活性を示しますが、レボフロキサシンはグラム陰性菌に対してより効果的です.

レボフロキサシン塩酸塩は、他のフルオロキノロンと比較して、効力が高く、活性の範囲が広く、副作用の発生率が比較的低いことから際立っています .

生化学分析

Biochemical Properties

Levofloxacin hydrochloride interacts with DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication . It inhibits the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA . This interaction disrupts bacterial DNA replication and transcription, leading to cell death .

Cellular Effects

Levofloxacin hydrochloride has a significant impact on various types of bacterial cells. It is highly active against both Gram-negative and Gram-positive bacteria . It disrupts the normal function of bacterial cells by inhibiting DNA replication, which leads to cell death .

Molecular Mechanism

The molecular mechanism of action of Levofloxacin hydrochloride involves the inhibition of bacterial topoisomerase IV and DNA gyrase (topoisomerase II), enzymes required for DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

The effects of Levofloxacin hydrochloride in laboratory settings have been observed over time. It has been reported that all of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .

Metabolic Pathways

Levofloxacin hydrochloride is primarily excreted by the kidneys, with renal clearance ranging from 5.76-8.52 L/h . This indicates that Levofloxacin hydrochloride is involved in renal metabolic pathways. Detailed information on the specific metabolic pathways and enzymes or cofactors that Levofloxacin hydrochloride interacts with was not found in the current search results.

Transport and Distribution

Levofloxacin hydrochloride is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma .

準備方法

合成経路および反応条件: レボフロキサシン塩酸塩の調製には、レボフロキサシンカルボン酸とN-メチルピペラジンを溶媒中で縮合させる方法が用いられます。 次に、縮合物に塩酸を加えて酸性化し、レボフロキサシン塩酸塩を得ます 。 この方法では触媒を必要としないため、プロセスがよりシンプルで制御しやすくなります .

工業的生産方法: 工業的には、レボフロキサシン塩酸塩の合成は、通常、以下の手順で行われます。

- レボフロキサシンカルボン酸とN-メチルピペラジンの縮合。

- 縮合物に塩酸を加えて酸性化。

- 結晶化と精製を行い、最終製品を得る .

化学反応の分析

反応の種類: レボフロキサシン塩酸塩は、さまざまな化学反応を起こし、以下のような反応が挙げられます。

酸化: レボフロキサシンは、酸化されてレボフロキサシン-N-オキサイドを生成します.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件:

主要な生成物:

酸化: レボフロキサシン-N-オキサイド.

4. 科学研究への応用

レボフロキサシン塩酸塩は、幅広い科学研究に応用されています。

類似化合物との比較

Ofloxacin: The racemic mixture from which Levofloxacin is derived.

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.

Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria.

Comparison:

Levofloxacin vs. Ofloxacin: Levofloxacin is the S-(-) enantiomer of ofloxacin and has higher potency and fewer side effects.

Levofloxacin vs. Ciprofloxacin: Both have similar mechanisms of action, but Levofloxacin has a broader spectrum of activity.

Levofloxacin vs. Moxifloxacin: Moxifloxacin has better activity against gram-positive bacteria, but Levofloxacin is more effective against gram-negative bacteria.

Levofloxacin Hydrochloride stands out due to its high potency, broad spectrum of activity, and relatively lower incidence of side effects compared to other fluoroquinolones .

特性

IUPAC Name |

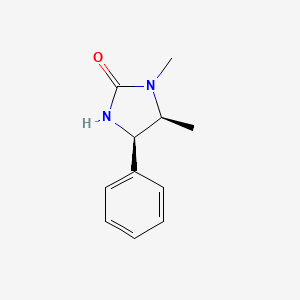

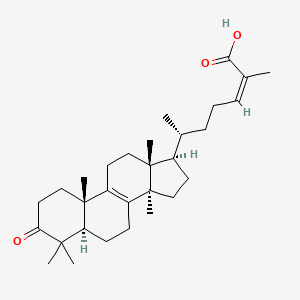

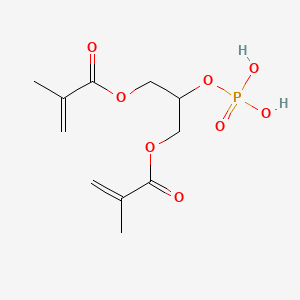

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432709 | |

| Record name | Levofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177325-13-2, 138199-71-0 | |

| Record name | Levofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177325132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)